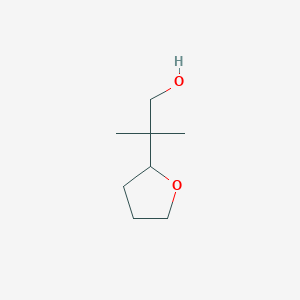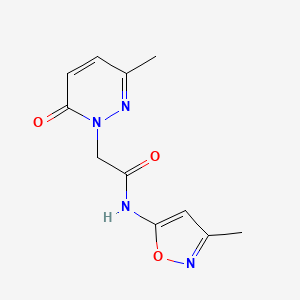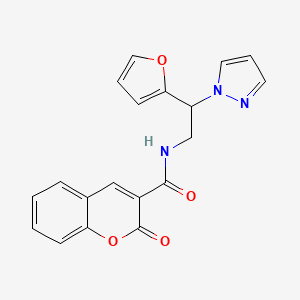
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1999 and has since been used to study the mechanism of action of various cellular processes.
科学的研究の応用
Molecular Docking and Spectroscopic Studies
4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its derivatives have been explored in various spectroscopic and structural studies. For instance, a comparative study involving similar compounds 6DAMB and 5DAMB utilized experimental spectra and theoretical calculations to examine their vibrational bands, molecular stability, and reactivity. These studies are critical in understanding the non-linear optical properties and the potential biological activities of these compounds, such as inhibition of Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Characterization in Pharmacology
The synthesis and characterization of this compound and its variants have been pivotal in pharmacological research. For example, the synthesis of derivatives like HG-10-102-01, used in PET imaging for Parkinson's disease, showcases the compound's utility in developing diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).
Catalytic Applications
Research has also been conducted on the use of similar compounds in catalysis. For instance, the use of dichloroiron(III) complexes in oxidative decarboxylation and deamination reactions highlights the potential of these compounds in facilitating various chemical transformations (Lakk-Bogáth, Harasztia, Csonka, Speier, & Kaizer, 2015).
Crystallographic Analysis and Material Science
The crystallographic analysis of similar compounds provides insights into their molecular structures, which is essential in material science. For instance, the study of compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid via single crystal X-ray diffraction helps in understanding their geometric parameters and potential applications in material sciences (Nayak, Narayana, Anthal, Gupta, Kant, & Yathirajan, 2014).
特性
IUPAC Name |
4-(3,4-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-12-2-1-11(9-13(12)18)20-15(22)10-14(16(23)24)19-3-4-21-5-7-25-8-6-21/h1-2,9,14,19H,3-8,10H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWECLDAJRVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)
![(3S,4S)-5-[(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B2578738.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)
![4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)




![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)
